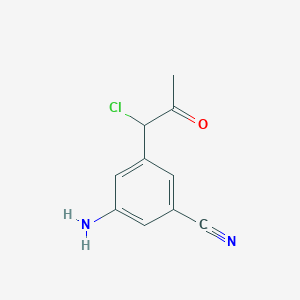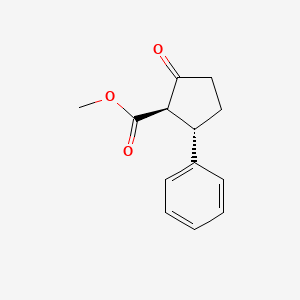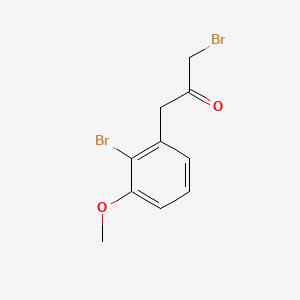
1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H10Br2O2 It is a brominated derivative of phenylpropanone, characterized by the presence of two bromine atoms and a methoxy group attached to the phenyl ring
Métodos De Preparación
The synthesis of 1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one typically involves the bromination of 3-(2-methoxyphenyl)propan-2-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification steps.
Análisis De Reacciones Químicas
1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often facilitated by catalysts such as palladium or copper.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction pathway and conditions employed .
Aplicaciones Científicas De Investigación
1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities and as a building block for drug development.
Material Science: It may be used in the development of novel materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
1-Bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one can be compared with other brominated phenylpropanones, such as:
1-Bromo-3-(2-methoxyphenyl)propan-2-one: Lacks the second bromine atom, leading to different reactivity and applications.
2-Bromo-1-(4-methoxyphenyl)propan-1-one:
Propiedades
Fórmula molecular |
C10H10Br2O2 |
|---|---|
Peso molecular |
321.99 g/mol |
Nombre IUPAC |
1-bromo-3-(2-bromo-3-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H10Br2O2/c1-14-9-4-2-3-7(10(9)12)5-8(13)6-11/h2-4H,5-6H2,1H3 |
Clave InChI |
YWWXVHIIFGVALQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1Br)CC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Bromophenyl)methoxy]benzamide](/img/structure/B14044133.png)
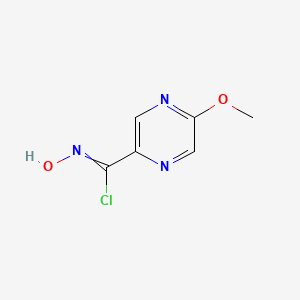
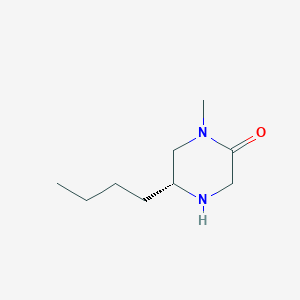
![Tert-butyl (3S)-3-(2-oxo-1,2-dihydro-3H-imidazo[4,5-B]pyridin-3-YL)pyrrolidine-1-carboxylate](/img/structure/B14044150.png)
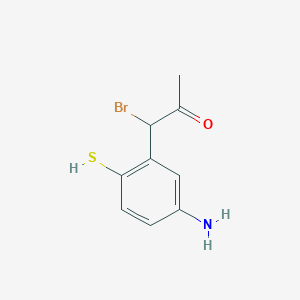
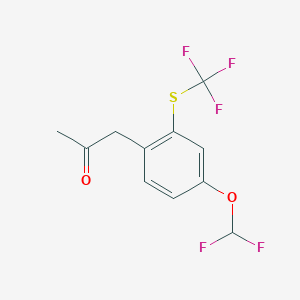
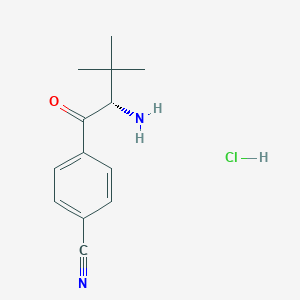

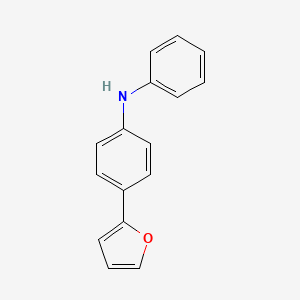

![Bis[(3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine] di-p-toluyl-L-tartrate](/img/structure/B14044176.png)
